N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide

Description

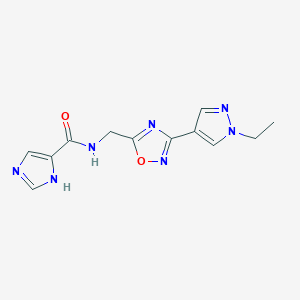

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-ethyl-pyrazole substituent and an imidazole-5-carboxamide group. Its design aligns with trends in medicinal chemistry, where oxadiazole and pyrazole motifs are leveraged for their metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-2-19-6-8(3-16-19)11-17-10(21-18-11)5-14-12(20)9-4-13-7-15-9/h3-4,6-7H,2,5H2,1H3,(H,13,15)(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAQBHVEJWOSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. The structure includes a pyrazole moiety, an oxadiazole ring, and an imidazole carboxamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole and oxadiazole rings may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound could act as a modulator for specific receptors involved in cellular signaling pathways.

- Antioxidant Activity : The presence of heteroatoms in the structure may confer antioxidant properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- A study demonstrated that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting that the oxadiazole moiety is crucial for this activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | A549 (Lung) | 10.5 |

| Oxadiazole Derivative B | MCF7 (Breast) | 12.0 |

Antimicrobial Activity

Compounds with pyrazole and imidazole structures have shown promising antimicrobial effects:

- A recent investigation reported that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

Study 1: Antitumor Activity in Vivo

In a study involving xenograft models of human tumors, a derivative similar to this compound was administered orally. The results showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use in cancer treatment .

Study 2: Enzyme Inhibition Assay

Another study focused on the inhibition of specific kinases associated with cancer progression. The compound demonstrated potent inhibitory activity against FLT3 and other kinases, suggesting its role as a targeted therapy for leukemia .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development:

- Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.

- Metabolism : Initial studies suggest hepatic metabolism; however, detailed metabolic pathways need elucidation.

- Toxicity : Preliminary toxicity assessments indicate low toxicity profiles at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives

Compounds containing 1,2,4-oxadiazole scaffolds are prevalent in drug discovery due to their versatility. Key analogs include:

Pharmacological and Functional Insights

Antimicrobial Activity

Pyrazole-oxadiazole hybrids (3a–3p) showed growth inhibitory activity against microbes, with yields correlating to chloro and aryl substituents . The target compound’s lack of halogens might reduce toxicity but necessitate alternative strategies for microbial targeting.

Antiviral Potential

Compound 75’s oxadiazole-imidazole structure inhibited SARS-CoV-2 main protease, suggesting the target compound could be repurposed for similar viral targets .

Enzyme Inhibition

Imidazole derivatives are known to modulate cytochrome P450 and kinases. The carboxamide group in the target compound could facilitate hydrogen bonding with catalytic residues, a feature exploited in protease inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 1,2,4-oxadiazole and imidazole moieties in this compound?

- The 1,2,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through nitrile oxide cycloadditions. For example, K₂CO₃ in DMF facilitates nucleophilic substitution between heterocyclic precursors, as seen in analogous pyrazole-oxadiazole systems. The imidazole-5-carboxamide group is introduced via amidation under coupling agents like EDCI or HOBt, with careful pH control to avoid side reactions .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Use a combination of:

- 1H/13C NMR : Assigns substituent positions (e.g., oxadiazole C-3 vs. C-5 substitution).

- HRMS : Validates molecular mass (±5 ppm accuracy).

- IR Spectroscopy : Identifies functional groups (imidazole NH stretches at ~3100 cm⁻¹; oxadiazole C=N at ~1600 cm⁻¹).

- HPLC : Quantifies purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. How do reaction conditions (solvent, temperature) influence the coupling of pyrazole and oxadiazole subunits?

- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures >80°C accelerate cyclization. However, prolonged heating in DMF can lead to decomposition; thus, stepwise temperature ramping (25°C → 60°C over 12 h) optimizes yield .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize multi-step synthesis protocols?

- Apply factorial designs to test variables like:

- Solvent polarity (DMF vs. THF for coupling efficiency).

- Catalyst loading (e.g., 0.1–1.0 eq of K₂CO₃).

- Reaction time (6–24 h for cyclization).

- Response surface methodology (RSM) identifies non-linear interactions, reducing trial-and-error iterations by 40–60% . Computational tools like ICReDD’s reaction path search further streamline optimization using quantum-chemical calculations .

Q. What computational strategies predict regioselectivity and stability of the oxadiazole-imidazole scaffold?

- DFT calculations compare activation energies of competing pathways (e.g., oxadiazole C-3 vs. C-5 substitution).

- Molecular dynamics simulations assess hydrolytic stability: the oxadiazole ring is prone to acid-catalyzed cleavage, while the imidazole NH group may oxidize under basic conditions. Solvation-free energy (ΔG_solv) predicts solubility-limited degradation .

Q. How can contradictory bioactivity data across enzymatic vs. cell-based assays be resolved?

- Cross-validate using:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase IC₅₀) with cell viability (MTT assays).

- Physicochemical profiling : Measure logP (lipophilicity) and polar surface area (PSA) to identify membrane permeability issues.

- Metabolite identification : LC-HRMS detects oxidative metabolites that may interfere in cellular systems .

Q. What mechanistic insights explain byproduct formation during scale-up synthesis?

- Common byproducts (e.g., bis-oxadiazole dimers) arise from nitrile oxide intermediates at elevated temperatures. Mitigation strategies include:

- In-situ monitoring : ReactIR tracks nitrile oxide consumption.

- Additive quenching : Tributylphosphine (0.5 eq) traps reactive species.

- Kinetic control : Slow reagent addition (<0.1 mL/min) minimizes exotherms .

Q. How can metabolic soft spots be predicted and stabilized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.